2-(3-methylphenoxy)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide

Catalog No.
S12126752
CAS No.
M.F
C16H15N3O4
M. Wt
313.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-methylphenoxy)-N'-[(E)-(3-nitrophenyl)methyli...

Product Name

2-(3-methylphenoxy)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide

IUPAC Name

2-(3-methylphenoxy)-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide

Molecular Formula

C16H15N3O4

Molecular Weight

313.31 g/mol

InChI

InChI=1S/C16H15N3O4/c1-12-4-2-7-15(8-12)23-11-16(20)18-17-10-13-5-3-6-14(9-13)19(21)22/h2-10H,11H2,1H3,(H,18,20)/b17-10+

InChI Key

ZOCOMNRSWQSSKQ-LICLKQGHSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-]

Isomeric SMILES

CC1=CC(=CC=C1)OCC(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-]

2-(3-methylphenoxy)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide is a complex organic compound characterized by its unique structural features, which include a phenoxy group, a nitrophenyl group, and an acetohydrazide moiety. The molecular formula of this compound is C16H15N3O4C_{16}H_{15}N_{3}O_{4}, and its molecular weight is approximately 313.308g/mol313.308\,g/mol . The presence of the nitrophenyl group contributes to its potential reactivity and biological activity, making it an interesting subject for research in medicinal chemistry and organic synthesis.

The chemical behavior of 2-(3-methylphenoxy)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide can be summarized through several key reactions:

  • Oxidation: This compound can undergo oxidation to form corresponding oxo-derivatives when treated with strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction reactions using agents like sodium borohydride can convert the nitro group into an amino group, altering its biological properties.
  • Substitution: Nucleophilic substitution reactions may occur at the nitrophenyl position, facilitated by reagents such as sodium methoxide or potassium cyanide.
  • Condensation: The acetohydrazide moiety can react with various aldehydes or ketones to form Schiff bases, expanding its utility in organic synthesis .

Research indicates that 2-(3-methylphenoxy)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide exhibits significant biological activity. Its derivatives have been explored for their potential as enzyme inhibitors and have shown efficacy against various pathogens. The compound's mechanism of action likely involves binding to specific enzymes or proteins, thereby inhibiting their function and disrupting metabolic pathways critical for pathogen survival .

The synthesis of 2-(3-methylphenoxy)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide typically involves multi-step organic reactions:

  • Formation of the Acetohydrazide: The initial step may involve the reaction of hydrazine derivatives with acetic acid or its derivatives to form the acetohydrazide backbone.
  • Nitration: The introduction of the nitro group can be achieved through electrophilic aromatic substitution on a suitable precursor, such as 3-methylphenol.
  • Condensation Reaction: Finally, a condensation reaction between the acetohydrazide and the nitrophenyl derivative under acidic or basic conditions yields the target compound.

These methods highlight the compound's synthetic versatility and potential for modification .

2-(3-methylphenoxy)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide has diverse applications across various fields:

  • Medicinal Chemistry: It serves as a lead compound in drug discovery, particularly targeting inflammatory and infectious diseases due to its biological activity.
  • Organic Synthesis: The compound acts as a building block for synthesizing more complex organic molecules and is used in various organic transformations.
  • Material Science: Its derivatives are explored for developing new materials with specific properties, including polymers and coatings .

Interaction studies involving 2-(3-methylphenoxy)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide focus on its binding affinity to biological targets. These studies typically utilize techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific enzymes or receptors at a molecular level.
  • In vitro Assays: To evaluate its inhibitory effects on target enzymes or cellular pathways.

Such studies are crucial for understanding the compound's mechanism of action and guiding further modifications to enhance efficacy .

Several compounds share structural similarities with 2-(3-methylphenoxy)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazideContains a pyrazole ringExhibits different reactivity due to additional nitrogen atoms
4,5-Dihydro-3-methyl-5-oxo-1H-pyrazole-1-acetic acidLacks nitrophenyl groupDifferent biological activities due to structural variations
Acetic acid, 2-(3-methylphenoxy)-2-[(3-nitrophenyl)methylene]hydrazideSimilar hydrazide structureVariation in functional groups affects solubility and reactivity

These comparisons highlight the uniqueness of 2-(3-methylphenoxy)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide in terms of its specific functional groups and potential applications in medicinal chemistry .

The synthesis of this compound involves a sequential approach to construct the phenoxy-acetohydrazide core and subsequently introduce the nitrophenyl-methylidene hydrazone moiety. The process typically comprises three stages:

Stage 1: Synthesis of 2-(3-Methylphenoxy)Acetic Acid
The 3-methylphenoxy group is introduced via nucleophilic substitution or esterification. For example, reacting 3-methylphenol with chloroacetic acid in the presence of a base (e.g., NaOH) yields 2-(3-methylphenoxy)acetic acid. This intermediate is critical for subsequent hydrazide formation.

Stage 2: Conversion to Acetohydrazide
The acetic acid derivative undergoes hydrazinolysis to form the acetohydrazide. Hydrazine hydrate (80%) is typically employed under reflux conditions in methanol, as demonstrated in analogous syntheses (e.g., synthesis of 2-(1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-yl)acetohydrazide). The reaction proceeds via nucleophilic acyl substitution, yielding 2-(3-methylphenoxy)acetohydrazide (CAS 36304-38-8).

Stage 3: Hydrazone Formation with 3-Nitrobenzaldehyde
The final step involves condensing the acetohydrazide with 3-nitrobenzaldehyde to form the hydrazone. This reaction is typically performed in ethanol under reflux, with or without acidic catalysis (e.g., acetic acid), to facilitate imine formation. The choice of solvent and temperature critically influences the regioselectivity and E/Z isomer ratio.

Table 1: Key Reaction Steps and Conditions

StepReagents/ConditionsYield (%)Reference
1. Phenoxy-acetic acid synthesis3-Methylphenol + ClCH₂COOH, NaOH, H₂O~85
2. Hydrazide formationHydrazine hydrate (80%), MeOH, reflux75–80
3. Hydrazone condensation3-Nitrobenzaldehyde, EtOH, reflux, 3–4 h60–70

Regioselective Modifications of Nitrophenyl and Methylphenoxy Substituents

Regioselectivity is achieved through controlled nitration and substitution reactions:

Nitrophenyl Group
3-Nitrobenzaldehyde is synthesized via nitration of benzaldehyde under stringent conditions. A nitric-sulfuric acid mixture (28–30% HNO₃, 63–66% H₂SO₄) at 5–15°C ensures meta-nitro substitution dominance. The spent acid’s water content (<12%) and temperature control minimize ortho/para byproducts.

Methylphenoxy Group
The 3-methylphenoxy moiety is introduced via directed ortho-metalation or Friedel-Crafts alkylation. However, direct alkylation of phenol derivatives with methyl halides often requires protecting groups to avoid over-alkylation. Alternatively, 3-methylphenol is synthesized via nitration/reduction of toluene derivatives, followed by demethylation.

Optimization Strategies for E/Z Isomer Control in Benzylidene Hydrazone Formation

The E-configuration is favored under specific conditions:

Reaction Solvent and Catalyst
Polar aprotic solvents (e.g., DMF) or ethanol with acetic acid promote E-isomer formation by stabilizing the transition state via hydrogen bonding. Acidic conditions (pH < 4) enhance hydrazone stability and E-selectivity.

Temperature and Pressure
High-pressure synthesis (150,000 psi, 50°C) accelerates reaction kinetics and improves E/Z ratios, as demonstrated in analogous hydrazone formations.

Template Effects
Steric bulk in the hydrazide or aldehyde moiety can direct E-configuration. For example, the 3-methylphenoxy group’s spatial arrangement minimizes steric clashes in the E-isomer.

Table 2: E/Z Isomer Control Parameters

ParameterOptimal ConditionE-SelectivityReference
SolventEthanol + acetic acidHigh
TemperatureReflux (78°C)Moderate
Pressure150,000 psi, 50°CHigh
CatalystNone (spontaneous)Low

XLogP3

3.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

313.10625597 g/mol

Monoisotopic Mass

313.10625597 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-09-2024

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